molecular formula C14H22ClFN2O4S B2415924 1-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1396870-35-1

1-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No. B2415924
M. Wt: 368.85
InChI Key: ZGBOONXNKKGHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. Piperazine derivatives have been widely studied for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a sulfonyl group, a methoxy group, and a fluoro group attached to a phenyl ring. These functional groups could potentially influence the compound’s reactivity and biological activity .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions .

Scientific Research Applications

Antidepressant and Serotonergic Activities

A study highlighted the synthesis of new derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter, indicating their potential as a new class of antidepressants. These compounds show high nanomolar affinity for both activities, suggesting their importance in psychiatric disorder treatment research (Martínez et al., 2001).

Antioxidant Properties

Another study focused on the antioxidant profile of 2-alkoxyphenylcarbamic acid-based compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment. These compounds were evaluated using the ABTS•+ scavenging potential and ferric reducing antioxidant power (FRAP) assay. Findings suggest that certain derivatives possess significant antioxidant activities, comparable to known reference drugs (Malík et al., 2017).

Phosphoinositide-3-kinase Inhibition

Research on substituted alcohols as replacements for the piperazine sulfonamide portion of PI3Kα inhibitors identified compounds with good in vitro efficacy and pharmacokinetic parameters. This highlights their potential in cancer therapy by targeting the PI3K/Akt pathway (Lanman et al., 2014).

Antimalarial Activity

Piperazine and pyrrolidine derivatives were synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum. The presence of a hydroxyl group, a propane chain, and a fluor were crucial for antiplasmodial activity, providing a basis for developing new antimalarial agents (Mendoza et al., 2011).

5-HT7 Receptor Antagonism

The preparation and evaluation of piperazine derivatives as 5-HT7 receptor antagonists showcased the therapeutic potential of these compounds in treating neurological disorders. Some compounds demonstrated significant activity and selectivity for 5-HT7 receptors, indicating their potential in developing new treatments (Yoon et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the literature. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Given the diverse biological activities of piperazine derivatives, this compound could potentially be of interest in future research. Further studies could explore its synthesis, properties, and potential biological activities .

properties

IUPAC Name

1-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O4S.ClH/c1-11(18)10-16-5-7-17(8-6-16)22(19,20)14-9-12(15)3-4-13(14)21-2;/h3-4,9,11,18H,5-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBOONXNKKGHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride

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